9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
説明
特性
IUPAC Name |
9-(4-chlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXYTJBFRZQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities. .
Mode of Action
Quinazoline derivatives have been reported to interact with various biological targets, leading to a range of effects. .
生物活性
9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound belonging to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other pharmacological applications. Its unique structure includes a fused triazole and quinazoline ring system which contributes to its diverse biological properties.
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 321.81 g/mol
- CAS Number : 540480-89-5
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone under specific conditions. Various synthetic routes have been explored to optimize yield and purity. The most common method includes a multi-component reaction involving p-toluenesulfonic acid as a catalyst under solvent-free conditions .
Anticancer Properties
Research indicates that compounds similar to 9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) with an IC50 value indicating potent cytotoxicity .
Antimicrobial Activity
The triazoloquinazoline derivatives have also been evaluated for their antimicrobial properties:
- Spectrum of Activity : These compounds have shown effectiveness against a range of bacterial and fungal strains.
- Research Findings : A study highlighted that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Other Biological Activities
In addition to anticancer and antimicrobial activities, this compound has been investigated for:
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.
- Enzyme Inhibition : The compound interacts with various biological targets including kinases and receptors involved in cancer progression.
The biological activity of 9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is primarily attributed to its ability to bind to specific enzymes and receptors:
- Binding Studies : Molecular docking studies suggest strong interactions with protein targets involved in tumor growth and metastasis.
- Pharmacokinetics : Preliminary studies indicate favorable absorption and distribution profiles which enhance its therapeutic potential.
Data Summary Table
科学的研究の応用
Biological Activities
Research indicates that this compound exhibits significant biological activities. Some notable applications include:
- Antimicrobial Activity : Studies have shown that compounds similar to 9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one possess antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve interference with cellular pathways critical for cancer cell survival.
- Anti-inflammatory Effects : Some derivatives within the same chemical class have demonstrated anti-inflammatory properties in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 9-(phenyl)-6-methyl-5,6-dimethyl-[1,2,4]triazolo[5,1-b]quinazolin-8-one | Structure | Lacks chlorine substituent; different biological activity profile. |
| 9-(bromophenyl)-6-methyl-5-hydroxy-[1,2,4]triazolo[5,1-b]quinazolin-8-one | Structure | Contains a hydroxyl group; potential for different reactivity. |
| 9-(methylphenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-8-one | Structure | Methyl substitution alters pharmacological properties. |
These compounds illustrate how variations in substituents can significantly affect biological activities and chemical reactivities.
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of triazoloquinazolines showed promising antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of substituents like the 4-chlorophenyl group in enhancing efficacy against specific pathogens.
- Cancer Research : In vitro assays indicated that this compound could induce apoptosis in cancer cell lines through modulation of apoptosis-related proteins. The results suggest a potential role in cancer therapy but require further investigation for clinical relevance.
- Inflammation Models : Animal studies indicated that compounds similar to 9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibited reduced inflammation markers when tested in models of acute inflammation.
類似化合物との比較
Structural Analogues and Substituent Variations
Structurally analogous compounds differ primarily in substituent groups and heterocyclic cores, which influence their physicochemical and biological properties. Key examples include:
Key Insight : The 4-chlorophenyl group in the target compound optimizes RXFP4 selectivity by balancing hydrophobic interactions and steric effects, whereas polar substituents (e.g., -OH) or positional isomers (e.g., 2-chloro) diminish activity .
Pharmacological Activities and Selectivity
The target compound exhibits selective RXFP4 agonism (EC₅₀ = 0.8 μM in cAMP assays), outperforming analogues with 2-chlorophenyl or 4-hydroxyphenyl groups, which show reduced potency (EC₅₀ > 5 μM) . Modifications to the triazolo core (e.g., tetrazolo derivatives) or ester-functionalized side chains (e.g., ethyl acetate derivatives) abolish RXFP4 activity, highlighting the scaffold’s specificity .
SAR Trends :
- 4-Chlorophenyl : Critical for RXFP4 binding via hydrophobic interactions.
- 6,6-Dimethyl groups : Stabilize the chair conformation of the cyclohexane ring, enhancing receptor fit .
- Triazolo core : Essential for β-arrestin recruitment; replacement with tetrazolo or imidazo groups diminishes signaling .
Physicochemical Properties
The target compound’s melting point (>300°C) and solubility profile (DMSO-soluble, water-insoluble) align with its crystalline heterocyclic core . Comparatively, the 4-hydroxyphenyl analogue shows lower thermal stability (m.p. ~250°C) due to hydrogen bonding , while the 2-chlorophenyl isomer exhibits similar melting behavior but distinct NMR shifts (δ 7.69 ppm for CH=N vs. δ 7.42 ppm in the target) .
Key Insight : The 4-chlorophenyl group and dimethyl substituents synergistically enhance thermal stability and receptor binding without compromising synthetic feasibility.
Q & A
Q. What are the key methodologies for synthesizing 9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one with high efficiency?
- Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs) under solvent-free or green conditions. Key approaches include:
- Three-component reactions using 4-chlorobenzaldehyde, cyclohexane-1,3-dione, and 5-aminotetrazole catalyzed by p-toluenesulfonic acid (p-TSA) under solvent-free conditions (yield: 75–80%) .
- Ionic liquid-catalyzed solid-state synthesis (e.g., [Bmim]BF₄), which reduces reaction times to 12–30 minutes with yields >85% .
- Microwave-assisted synthesis in PEG-400, achieving 70–90% yields in 30 minutes while enabling solvent recyclability .
Comparative studies highlight the superiority of NGPU catalyst systems in terms of efficiency (e.g., 95% yield) and reduced catalyst loading (0.5 mol%) .
Q. How is the structural characterization of this compound performed post-synthesis?
- Methodological Answer: Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR chemical shifts resolve substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
- X-ray crystallography : Single-crystal studies provide bond lengths, angles, and hydrogen-bonding networks (e.g., C–C mean deviation: 0.003 Å, R factor: 0.049) .
- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 354.1 [M+H]⁺) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can researchers reconcile conflicting data arising from different catalytic systems in synthesis optimization?
- Methodological Answer: Contradictions in reaction efficiency (e.g., yields, time) are analyzed by:
- Catalyst comparison tables : For example, NGPU outperforms traditional catalysts like HCl or ZnCl₂, reducing reaction times from 6 hours to 30 minutes .
- Solvent-free vs. solvent-based systems : Solvent-free methods (e.g., using p-TSA) eliminate side reactions caused by polar aprotic solvents, improving purity .
- Kinetic studies : Monitoring reaction progress via TLC or HPLC identifies rate-limiting steps (e.g., imine formation in MCRs) .
Q. What green chemistry strategies are applicable to scale up synthesis while minimizing environmental impact?
- Methodological Answer: Eco-friendly approaches include:
- Ionic liquid catalysts : Reusable [Bmim]BF₄ reduces waste generation and energy consumption .
- Microwave irradiation in PEG-400 : This non-toxic solvent enhances microwave absorption, enabling rapid heating and energy efficiency (30 minutes at 110°C) .
- Mechanochemical grinding : Solid-state reactions eliminate solvents and improve atom economy (e.g., 98% conversion without byproducts) .
Q. How can the pharmacological potential of this compound be evaluated in disease models?
- Methodological Answer: Key strategies involve:
- Receptor selectivity assays : Testing agonism/antagonism against targets like RXFP4 (Relaxin Family Peptide Receptor 4) via cAMP accumulation assays .
- Anti-cancer profiling : MTT assays on MCF7/HER2 breast cancer cells to determine IC₅₀ values (e.g., 10–50 µM) and apoptosis induction via flow cytometry .
- Molecular docking : Simulating binding interactions with HER2 kinase (PDB ID: 3PP0) to identify critical hydrogen bonds and hydrophobic pockets .
Q. What computational tools are used to predict the physicochemical and ADMET properties of this compound?
- Methodological Answer: Computational workflows include:
- DFT calculations : Optimizing geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps .
- ADMET prediction : Using SwissADME or pkCSM to estimate bioavailability (e.g., Lipinski rule compliance: MW < 500, logP < 5) and toxicity profiles .
- Molecular dynamics (MD) simulations : Assessing stability in aqueous solutions (e.g., RMSD < 2 Å over 100 ns) to guide formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
